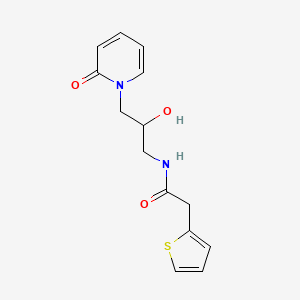
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide is a compound that combines a pyridinone moiety, a hydroxypropyl group, and a thiophene-derived acetamide. The integration of these distinct structural elements potentially confers diverse biological activities, making this compound a subject of interest in fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide generally involves multi-step organic reactions. A common synthetic route might begin with the condensation of a pyridinone derivative with a hydroxyalkyl halide under basic conditions to introduce the hydroxypropyl group. Subsequent acylation with thiophene-2-acetic acid chloride in the presence of a suitable base such as triethylamine could yield the target compound.
Industrial Production Methods
Industrial production methods for such complex molecules typically involve optimizing reaction conditions for maximum yield and purity. Methods may include the use of flow reactors for continuous synthesis, employing catalysts to enhance reaction rates, and implementing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide may undergo various chemical reactions including:
Oxidation: Possible oxidation at the thiophene ring or the hydroxy group.
Reduction: Reduction of the oxopyridinone to its hydroxyl derivative.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids might be used.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions like Friedel-Crafts alkylation or acylation using Lewis acids.
Major Products Formed
These reactions can yield various derivatives with modified functional groups, potentially enhancing or altering the biological activity of the parent compound.
Scientific Research Applications
The compound's unique structure suggests it may interact with specific biological targets, making it of interest for:
Chemistry: Studying the reactivity and stability of the compound.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Exploring potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Potential use in the development of new materials or as a chemical intermediate in synthesis.
Mechanism of Action
The exact mechanism of action for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide would depend on its target in biological systems. Generally, it might function by:
Binding to enzymes or receptors: , inhibiting or activating their activity.
Modulating molecular pathways: related to cellular processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar compounds to consider include those with a pyridinone core or a thiophene ring, like:
2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propionic acid
2-thiophenylacetamide derivatives
These compounds may share some biological activities but differ in their efficacy, specificity, or mechanism of action, underscoring the uniqueness of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide in scientific research.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-11(10-16-6-2-1-5-14(16)19)9-15-13(18)8-12-4-3-7-20-12/h1-7,11,17H,8-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGVXLZZFRCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)CC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
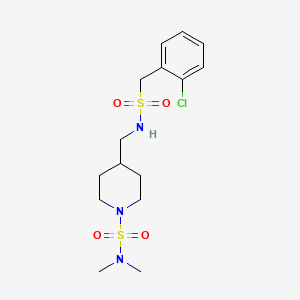
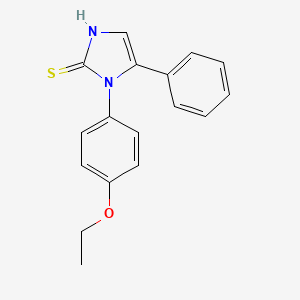
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)
![N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide](/img/structure/B2804678.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)
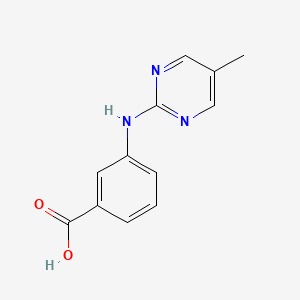
![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)
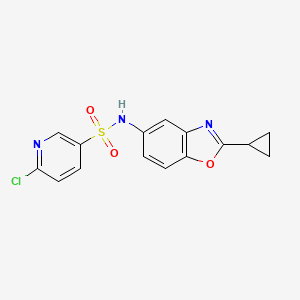
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

![3-benzyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2804688.png)
![N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2804689.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)
